molecular formula C7H11F3N2O2 B1478054 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1862729-09-6

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1478054
CAS RN: 1862729-09-6
M. Wt: 212.17 g/mol
InChI Key: CYPOVNSNVVYCCG-UHFFFAOYSA-N
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Description

The compound “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” contains several functional groups including an amino group (-NH2), a ketone group (C=O), a hydroxy group (-OH), and a trifluoromethyl group (-CF3). It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The exact structure would depend on the specific locations of the amino, ketone, hydroxy, and trifluoromethyl groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino and hydroxy groups are nucleophilic and could participate in various reactions. The ketone group is electrophilic and could undergo reactions such as nucleophilic addition. The trifluoromethyl group could potentially influence the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of polar functional groups like the amino and hydroxy groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Derivatives

The synthesis and characterization of pyrrolidin-2-ones derivatives, which include the core structure of the compound , have been explored for their potential in creating new medicinal molecules with improved biological activity. The introduction of various substituents into the nucleus of these compounds is of great importance for pharmaceutical applications. Research by Rubtsova et al. (2020) showcases the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, emphasizing the relevance of these compounds in the synthesis of biologically active molecules Rubtsova et al., 2020.

Organocatalysis

Amino alcohols derived from pyrrolidinone structures have been investigated for their use in asymmetric catalysis. For instance, Reinheimer et al. (2012) synthesized d-N-cyclohexyl-diphenylvalinol, an amino alcohol ligand, showcasing its utility in asymmetric catalytic hydroamination of aminoallenes to form chiral pyrrolidines. This study highlights the compound's role in facilitating chiral synthesis, a critical aspect of pharmaceutical chemistry Reinheimer et al., 2012.

Antioxidant Activity

Nguyen et al. (2022) studied the antioxidant activity of 3-pyrroline-2-ones derivatives, highlighting the potential health benefits and therapeutic applications of these compounds. One of the synthesized derivatives, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger, comparable to conventional antioxidants Nguyen et al., 2022.

Synthetic Methodologies

The development of new synthetic methodologies involving the compound and its derivatives has been a focus of research. For example, Boto et al. (2001) described a synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of alpha-amino acids, demonstrating the compound's versatility in organic synthesis Boto et al., 2001.

Metal Complexes and DNA Interaction

Kurt et al. (2020) synthesized Schiff base ligands from unsymmetrical tripodal amines, including derivatives related to the compound , and investigated their Cu(II), Fe(II), and Pd(II) complexes for DNA binding activity. This research provides insights into the interaction between these complexes and DNA, suggesting potential applications in drug design and molecular biology Kurt et al., 2020.

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and reactivity. Some general precautions might include avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

properties

IUPAC Name

2-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O2/c8-7(9,10)6(14)1-2-12(4-6)5(13)3-11/h14H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPOVNSNVVYCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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